![molecular formula C9H7BO3S B1512677 (5-Formylbenzo[b]thiophen-2-yl)boronic acid CAS No. 1182272-63-4](/img/structure/B1512677.png)
(5-Formylbenzo[b]thiophen-2-yl)boronic acid
Overview
Description
(5-Formylbenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative featuring a benzo[b]thiophene core with a formyl group at the 5-position and a boronic acid group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylbenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, benzo[b]thiophene-2-boronic acid, is prepared through the reaction of benzo[b]thiophene-2-bromide with a boronic acid reagent under palladium-catalyzed conditions.
Formylation: The benzo[b]thiophene-2-boronic acid undergoes formylation using reagents such as formyl chloride or formic acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (5-Formylbenzo[b]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the formyl group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, forming alcohols.
Substitution: Substitution reactions can replace the boronic acid group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like amines and halides are used in substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, halides, and other substituted boronic acids.
Scientific Research Applications
(5-Formylbenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block in the construction of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Its unique chemical properties make it valuable in material science and catalysis.
Mechanism of Action
The mechanism by which (5-Formylbenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various biological and chemical processes. The formyl group can participate in electrophilic reactions, contributing to the compound's reactivity.
Comparison with Similar Compounds
Benzo[b]thiophene-2-boronic acid: Lacks the formyl group, resulting in different reactivity and applications.
5-Formylbenzo[b]thiophene-2-boronic acid pinacol ester: A protected form of the boronic acid, offering enhanced stability and ease of handling.
Uniqueness: (5-Formylbenzo[b]thiophen-2-yl)boronic acid stands out due to its combination of a boronic acid group and a formyl group, which provides unique reactivity and versatility in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(5-formyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO3S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYJODRUAACNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856021 | |
| Record name | (5-Formyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182272-63-4 | |
| Record name | (5-Formyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


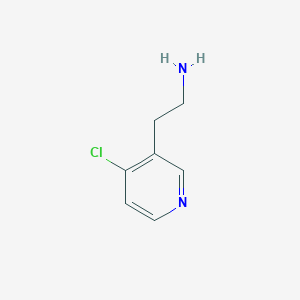
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)
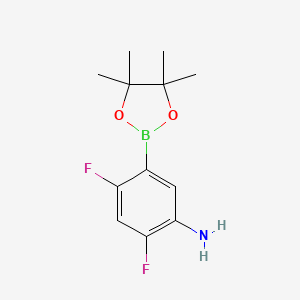

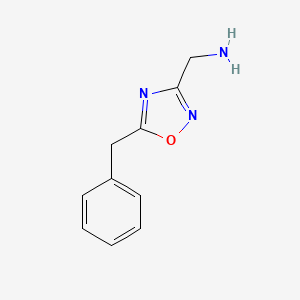
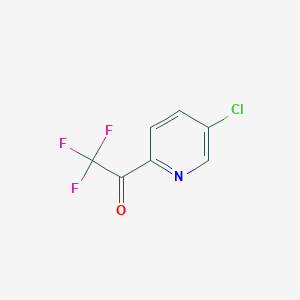

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)
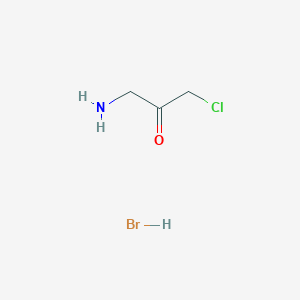
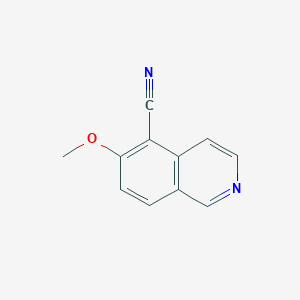
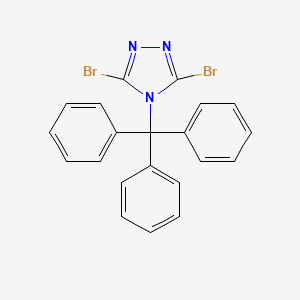
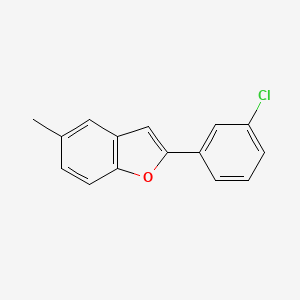
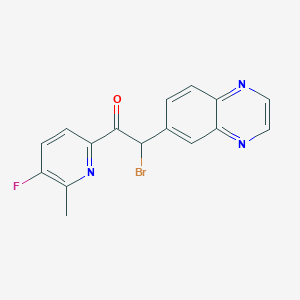
![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)
